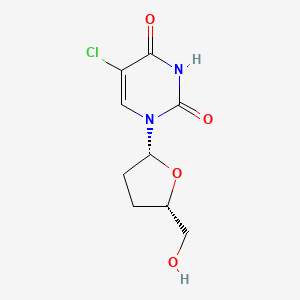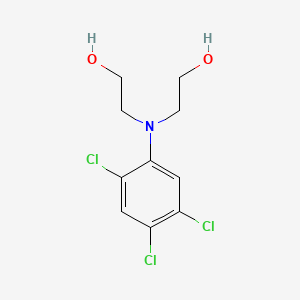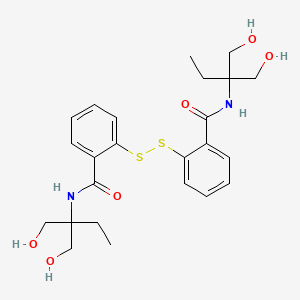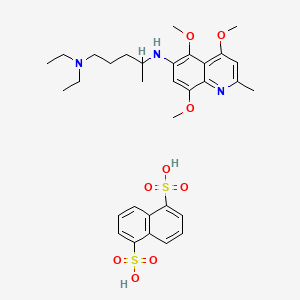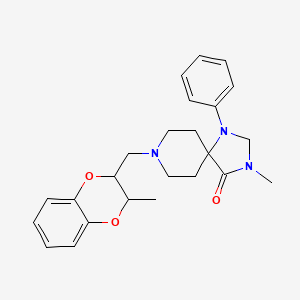
3-Methyl-8-(3-methyl-1,4-benzodioxan-2-ylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-8-(3-methyl-1,4-benzodioxan-2-ylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a triazaspirodecane core, which is a rare and interesting structural motif in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(3-methyl-1,4-benzodioxan-2-ylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane typically involves multi-step organic reactions. The starting materials often include substituted benzodioxane and triazaspirodecane derivatives. Key steps may involve:
Nucleophilic substitution: reactions to introduce the benzodioxane moiety.
Cyclization: reactions to form the spiro linkage.
Oxidation: and steps to achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch processing: for small-scale synthesis.
Continuous flow reactors: for large-scale production, ensuring consistent reaction conditions and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzodioxane or triazaspirodecane rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Methyl-8-(3-methyl-1,4-benzodioxan-2-ylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro compounds: Other spiro compounds with different ring systems.
Triazaspirodecane derivatives: Compounds with similar triazaspirodecane cores but different substituents.
Uniqueness
What sets 3-Methyl-8-(3-methyl-1,4-benzodioxan-2-ylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane apart is its unique combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
102504-89-2 |
|---|---|
Molekularformel |
C24H29N3O3 |
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
3-methyl-8-[(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C24H29N3O3/c1-18-22(30-21-11-7-6-10-20(21)29-18)16-26-14-12-24(13-15-26)23(28)25(2)17-27(24)19-8-4-3-5-9-19/h3-11,18,22H,12-17H2,1-2H3 |
InChI-Schlüssel |
XCURAXQEILSZCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(OC2=CC=CC=C2O1)CN3CCC4(CC3)C(=O)N(CN4C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



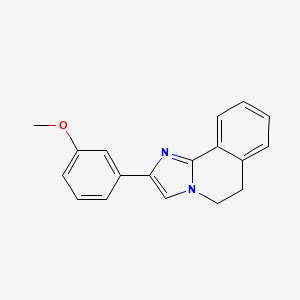

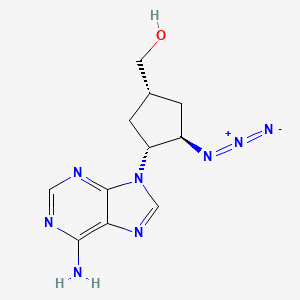
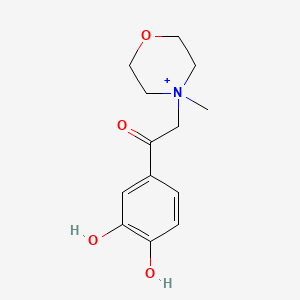
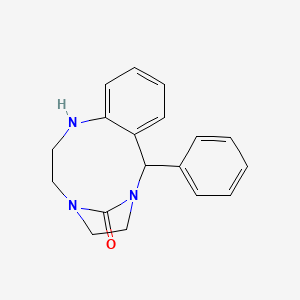
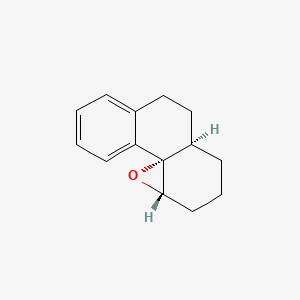
![{4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B12790368.png)
